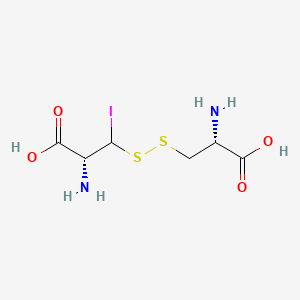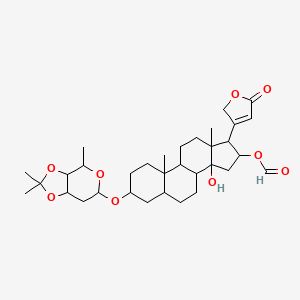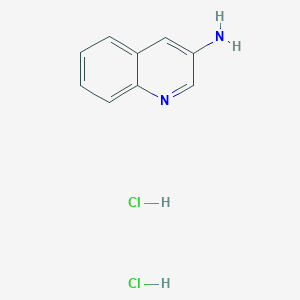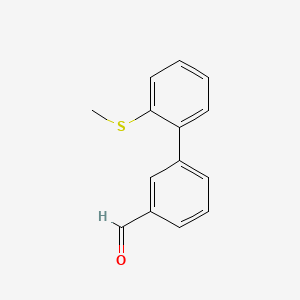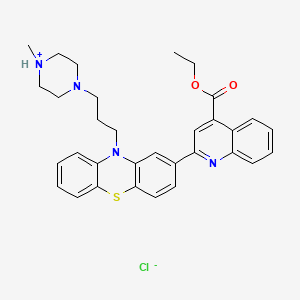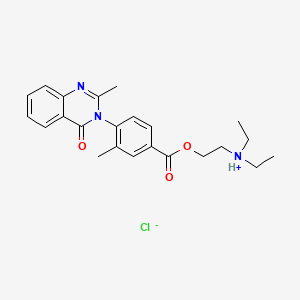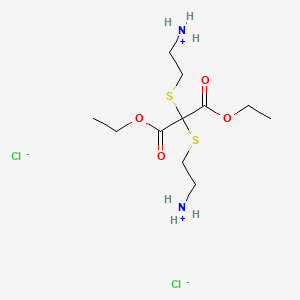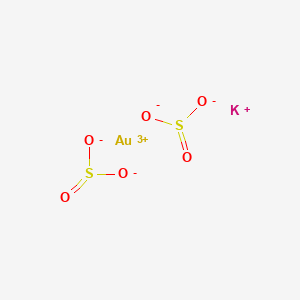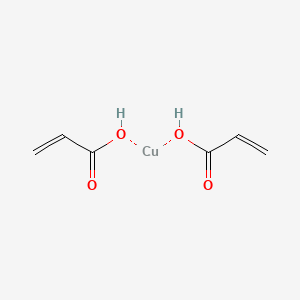
Copper(II) acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper(II) acrylate, also known as copper diacrylate, is an organic copper compound with the chemical formula C6H6CuO4. It typically appears as a blue crystalline solid and is soluble in organic solvents such as ethanol and dimethylformamide. This compound is known for its applications in various fields, including catalysis, polymer synthesis, and antimicrobial treatments .
准备方法
Synthetic Routes and Reaction Conditions: Copper(II) acrylate is commonly synthesized by reacting copper(II) hydroxide with acrylic acid under alkaline conditions. The reaction involves the suspension of copper(II) hydroxide in an aqueous solution, followed by the addition of acrylic acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound, which is subsequently filtered and dried .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where copper(II) hydroxide and acrylic acid are fed into a reactor. The reaction conditions are optimized to ensure high yield and purity of the product. The resulting this compound is then subjected to purification steps such as recrystallization to remove any impurities .
化学反应分析
Types of Reactions: Copper(II) acrylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(III) compounds under specific conditions.
Reduction: It can be reduced to copper(I) or elemental copper using reducing agents such as hydrazine or sodium borohydride.
Substitution: this compound can participate in substitution reactions where the acrylate ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like hydrazine, sodium borohydride, or polyols in the presence of heat.
Substitution: Ligands such as imidazole derivatives or other carboxylates under controlled conditions
Major Products Formed:
Oxidation: Copper(III) compounds.
Reduction: Copper(I) compounds or elemental copper.
Substitution: Copper complexes with different ligands
科学研究应用
Copper(II) acrylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of copper(II) acrylate involves its ability to interact with biological molecules and catalyze chemical reactions. Copper ions can bind to various functional groups, such as carboxylates and amines, facilitating redox reactions. In antimicrobial applications, this compound disrupts microbial cell membranes and generates reactive oxygen species (ROS), leading to cell death .
相似化合物的比较
Copper(II) acrylate can be compared with other copper carboxylates and acrylate compounds:
Copper(II) acetate: Similar in structure but with acetate ligands instead of acrylate. It is also used in catalysis and antimicrobial applications.
Copper(II) benzoate: Contains benzoate ligands and is used in similar applications but has different solubility and reactivity properties.
Copper(II) methacrylate: Similar to this compound but with methacrylate ligands, used in polymer synthesis with different polymerization characteristics .
This compound stands out due to its specific reactivity with acrylate ligands, making it particularly useful in the synthesis of acrylate-based polymers and materials.
属性
分子式 |
C6H8CuO4 |
|---|---|
分子量 |
207.67 g/mol |
IUPAC 名称 |
copper;prop-2-enoic acid |
InChI |
InChI=1S/2C3H4O2.Cu/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5); |
InChI 键 |
SZQVYLNCJUURTG-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)O.C=CC(=O)O.[Cu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


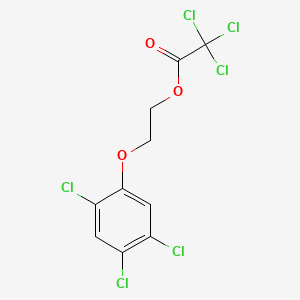

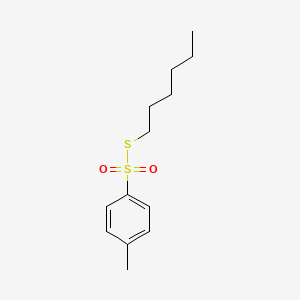
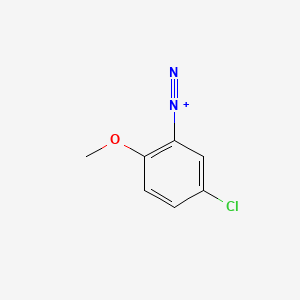
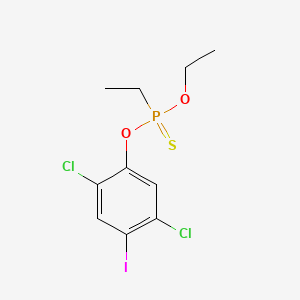
![2-{4-[Bis(2-chloroethyl)amino]-3-methylphenyl}-2-phenylacetamide](/img/structure/B13746166.png)
